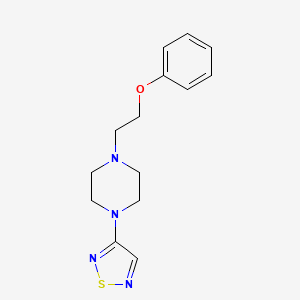![molecular formula C16H23N7OS B12267165 4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267165.png)
4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a piperazine ring, which is further substituted with a thiadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the piperazine and morpholine groups. The thiadiazole moiety is then attached to the piperazine ring. Common reagents used in these reactions include phosphorus oxychloride, anhydrous sodium sulfate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with proteins involved in inflammation and neuroprotection, such as NF-kB and ATF4 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-{6-Methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N7OS |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[6-methyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23N7OS/c1-12-11-14(21-7-9-24-10-8-21)19-15(17-12)22-3-5-23(6-4-22)16-18-13(2)20-25-16/h11H,3-10H2,1-2H3 |
Clé InChI |
GEMQYWCWKYCPRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NS3)C)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267085.png)
![5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12267089.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B12267091.png)

![4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267094.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B12267095.png)
![N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267097.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267100.png)

![4-chloro-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267103.png)
![N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12267112.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267113.png)
![N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267114.png)
![5-Bromo-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267117.png)
